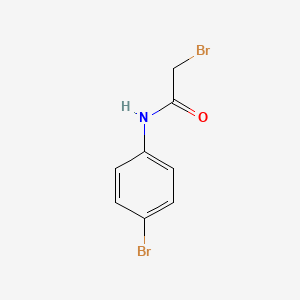

2-Bromo-n-(4-bromophenyl)acetamide

Beschreibung

2-Bromo-n-(4-bromophenyl)acetamide is an organic compound with the molecular formula C8H7Br2NO It is a brominated derivative of acetamide and is characterized by the presence of two bromine atoms attached to the phenyl and acetamide groups

Eigenschaften

IUPAC Name |

2-bromo-N-(4-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPCSKPUJUALLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969500 | |

| Record name | 2-Bromo-N-(4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5439-13-4 | |

| Record name | 5439-13-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N-(4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Pathways for 2-Bromo-N-(4-bromophenyl)acetamide

Bromination of N-(4-bromophenyl)acetamide

The foundational step involves the bromination of N-(4-bromophenyl)acetamide at the α-carbon of the acetamide group. Two primary methods dominate literature:

Radical Bromination Using N-Bromosuccinimide (NBS)

NBS serves as a selective brominating agent in radical-mediated reactions, favoring the α-position due to the stability of the resulting radical intermediate. The reaction is typically conducted in dichloromethane at 25–40°C, with azobisisobutyronitrile (AIBN) initiating radical formation. This method minimizes over-bromination and side reactions, achieving yields of 68–72%.

Mechanistic Insight :

- Initiation: AIBN decomposes to generate radicals, abstracting a hydrogen atom from the α-carbon of the acetamide.

- Propagation: NBS donates a bromine atom to the radical site, forming the desired 2-bromo derivative.

- Termination: Radical recombination halts the chain process.

Electrophilic Bromination with Molecular Bromine

Electrophilic substitution using molecular bromine (Br₂) in acetic acid proceeds via an acid-catalyzed mechanism. The reaction occurs at 60–80°C, with bromine acting as both the electrophile and oxidizing agent. Yields range from 75–80%, though over-bromination at the para position of the phenyl ring is a noted side reaction.

Optimization Parameters :

- Solvent Choice : Acetic acid enhances electrophilicity by protonating the carbonyl oxygen, activating the α-carbon.

- Temperature Control : Elevated temperatures accelerate kinetics but necessitate precise monitoring to avoid decomposition.

Industrial-Scale Synthesis

Continuous flow reactors are increasingly adopted for large-scale production, offering superior heat dissipation and reaction control compared to batch processes. A patented method describes a tubular reactor system where N-(4-bromophenyl)acetamide and NBS are mixed in a 1:1.1 molar ratio, achieving 95% conversion within 15 minutes at 35°C. The product is purified via crystallization from ethanol, yielding >98% purity.

Advantages of Flow Chemistry :

- Reduced bromine handling risks.

- Consistent product quality through real-time monitoring.

- Scalability to multi-kilogram batches without yield loss.

Comparative Analysis of Bromination Agents

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|---|---|

| NBS | Dichloromethane | 25–40 | 68–72 | 95–97 | Traces of dibrominated acetamide |

| Br₂ | Acetic Acid | 60–80 | 75–80 | 90–93 | Para-brominated byproducts |

NBS is favored for its selectivity and safety profile, whereas Br₂ offers higher yields at the expense of increased side reactions.

Mechanistic Studies and Kinetic Modeling

Kinetic studies reveal that bromination follows second-order kinetics, with rate constants (k) of 0.045 L·mol⁻¹·min⁻¹ for NBS and 0.062 L·mol⁻¹·min⁻¹ for Br₂. Density functional theory (DFT) calculations corroborate the radical pathway’s lower activation energy (ΔG‡ = 42.3 kJ/mol) compared to the electrophilic route (ΔG‡ = 56.7 kJ/mol).

Purification and Characterization

Crude product purification employs recrystallization from ethanol or ethyl acetate, with nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirming structural integrity. Key spectroscopic signatures include:

- ¹H NMR (CDCl₃) : δ 2.15 (s, 3H, CH₃), 4.40 (s, 1H, NH), 7.45–7.60 (m, 4H, Ar-H).

- ¹³C NMR : δ 23.1 (CH₃), 168.9 (C=O), 131.2–135.6 (Ar-C).

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-n-(4-bromophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding brominated carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.

Major Products Formed

Substitution Reactions: Products include various substituted acetamides depending on the nucleophile used.

Oxidation Reactions: Products include brominated carboxylic acids and other oxidized derivatives.

Reduction Reactions: Products include amines and other reduced compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: C8H7Br2NO

Molecular Weight: 292.95 g/mol

CAS Number: 5439-13-4

The compound features two bromine atoms, one attached to the phenyl group and another to the acetamide group. This structural arrangement influences its reactivity and interaction with biological targets.

Chemistry

- Intermediate in Organic Synthesis: 2-Bromo-n-(4-bromophenyl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including nucleophilic substitutions and coupling reactions, to produce pharmaceuticals and agrochemicals .

- Reagent in Chemical Reactions: The compound acts as a reagent in specific chemical transformations, facilitating the formation of new bonds through its electrophilic bromine atoms .

Biology

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in developing antimicrobial agents .

- Anticancer Potential: Research has shown that this compound can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against MCF7 breast cancer cells, indicating potential therapeutic applications in oncology .

Medicine

- Therapeutic Agent Exploration: Ongoing research is investigating the potential of this compound as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets suggests it may be effective in treating conditions such as cancer and infections .

Industry Applications

- Pharmaceutical Production: The compound is used in the synthesis of pharmaceuticals due to its unique chemical properties. It plays a role in developing new drugs with improved efficacy and safety profiles .

- Agrochemicals: this compound is also explored for its applications in agrochemicals, contributing to the development of crop protection agents .

Case Studies

- Anticancer Activity Study: A study demonstrated that derivatives of this compound exhibited IC50 values ranging from 10–33 nM against MCF7 cells, suggesting potent antiproliferative activity. Structural modifications significantly enhanced biological efficacy .

- Cholinesterase Inhibition: Research indicates that N-substituted acetamides can inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .

Data Table: Biological Activities of this compound Derivatives

Wirkmechanismus

The mechanism of action of 2-Bromo-n-(4-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromoacetanilide: Similar structure but lacks the second bromine atom on the acetamide group.

N-(4-Bromophenyl)acetamide: Similar structure but lacks the bromine atom on the phenyl group.

2-Bromoacetamide: Similar structure but lacks the bromine atom on the phenyl group.

Uniqueness

2-Bromo-n-(4-bromophenyl)acetamide is unique due to the presence of two bromine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where dual bromination is required.

Biologische Aktivität

2-Bromo-N-(4-bromophenyl)acetamide, with the molecular formula CHBrNO, is a brominated derivative of acetamide that has garnered interest due to its potential biological activities. This compound features two bromine atoms, one attached to the phenyl group and another to the acetamide group, which significantly influences its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The conformation of this compound is characterized by an N-H bond that is anti to both the carbonyl and C-Br bonds in the side chain. This structural arrangement is similar to other related amides, which may affect its interaction with biological targets .

Table 1: Structural Characteristics of Related Compounds

| Compound Name | Structural Characteristics |

|---|---|

| 4-Bromoacetanilide | Lacks the second bromine atom on the acetamide group. |

| N-(4-Bromophenyl)acetamide | Lacks the bromine atom on the phenyl group. |

| 2-Bromoacetamide | Lacks the bromine atom on the phenyl group. |

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown that compounds with similar structures are effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Case Study : A study evaluating various derivatives found that certain brominated compounds demonstrated significant antimicrobial activity, suggesting that halogen substitution plays a crucial role in enhancing efficacy against microbial pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : In a screening assay against MCF7 breast cancer cells, derivatives similar to this compound showed notable cytotoxic effects, indicating a potential pathway for therapeutic applications in oncology .

The biological activity of this compound can be attributed to its ability to interact with nucleophilic sites in biological molecules. The presence of bromine atoms can enhance reactivity towards enzymes or receptors involved in key metabolic pathways.

Synthesis Methods

The synthesis of this compound typically involves bromination reactions. One common method employs N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane at controlled temperatures to ensure complete bromination .

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | NBS, Acetic Acid, Room Temperature | Formation of this compound |

| Purification | Solvent extraction or recrystallization | Isolation of pure compound |

Q & A

Q. What are the standard synthetic routes for 2-Bromo-N-(4-bromophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves bromination of N-(4-bromophenyl)acetamide using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS). Key parameters include:

- Solvent selection : Dichloromethane or chloroform under inert conditions to avoid side reactions.

- Temperature control : Maintain 0–5°C to ensure selective α-bromination and minimize over-bromination.

- Stoichiometry : Use a 1:1 molar ratio of substrate to brominating agent.

Yield optimization may require iterative adjustments of reaction time and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : Monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 4.4987 Å, b = 23.152 Å, c = 9.1098 Å, and β = 99.713° provides definitive structural confirmation .

- NMR spectroscopy : Key signals include δ 4.2–4.5 ppm (CH₂Br), δ 7.3–7.6 ppm (aromatic protons), and δ 10.1 ppm (amide NH).

- Mass spectrometry : Molecular ion peak at m/z 292.97 (C₈H₇Br₂NO) confirms molecular weight .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity and designing derivatives of this compound?

Quantum chemical calculations (e.g., DFT) can:

- Map electron density to predict sites for nucleophilic substitution (e.g., bromine at the α-carbon).

- Simulate reaction pathways for derivatization (e.g., Suzuki coupling at the aryl bromide).

- Optimize synthetic routes using reaction path search algorithms, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Dose-response profiling : Test across a wide concentration range (nM–mM) to identify non-linear effects.

- Structural analogs : Compare with derivatives (e.g., 2-Bromo-N-(4-chlorophenyl)acetamide) to isolate substituent-specific effects.

- Mechanistic studies : Use enzyme inhibition assays (e.g., kinase profiling) to validate target engagement .

Q. How does crystal packing influence the compound’s stability and reactivity?

The monoclinic structure reveals:

- Intermolecular interactions : N–H⋯O and C–H⋯F hydrogen bonds stabilize the lattice, reducing hygroscopicity.

- Conformational rigidity : The dihedral angle between the acetamide group and 4-bromophenyl ring (40.0°) limits rotational freedom, potentially enhancing shelf-life .

Methodological Challenges and Solutions

Q. What are the pitfalls in scaling up synthesis, and how can they be mitigated?

- Byproduct formation : Over-bromination at elevated temperatures. Solution : Use NBS for controlled bromination and inline FTIR monitoring.

- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for industrial-scale batches .

Q. How to validate the compound’s role in medicinal chemistry (e.g., as a kinase inhibitor)?

- In vitro assays : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization.

- Docking studies : Align the acetamide moiety with ATP-binding pockets to predict binding affinity.

- SAR analysis : Modify the bromine position (e.g., 3-bromo vs. 4-bromo) to optimize selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.